2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]
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Overview
Description
2,2’-Sulfanediylbis[N-(propan-2-yl)benzamide] is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfanediyl group linking two benzamide moieties, each substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[N-(propan-2-yl)benzamide] typically involves the reaction of 2-mercaptobenzamide with isopropylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Sulfanediylbis[N-(propan-2-yl)benzamide] may involve a multi-step process that includes the purification of raw materials, precise control of reaction parameters, and the use of large-scale reactors. The final product is typically purified through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis[N-(propan-2-yl)benzamide] can undergo various chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moieties can be reduced to corresponding amines under suitable conditions.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Sulfanediylbis[N-(propan-2-yl)benzamide] has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its potential as a bioactive compound is being investigated for its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,2’-Sulfanediylbis[N-(propan-2-yl)benzamide] exerts its effects is primarily through its interaction with molecular targets, such as enzymes or receptors. The sulfanediyl group can form covalent bonds with specific amino acid residues, leading to modulation of the target’s activity. Additionally, the benzamide moieties can engage in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide analogues: These compounds share structural similarities with 2,2’-Sulfanediylbis[N-(propan-2-yl)benzamide] and have been studied for their potential as glucokinase activators.
Sulfonamides: These compounds also contain sulfanediyl groups and are known for their antibacterial properties.
Uniqueness
2,2’-Sulfanediylbis[N-(propan-2-yl)benzamide] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65838-69-9 |
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Molecular Formula |
C20H24N2O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-propan-2-yl-2-[2-(propan-2-ylcarbamoyl)phenyl]sulfanylbenzamide |
InChI |
InChI=1S/C20H24N2O2S/c1-13(2)21-19(23)15-9-5-7-11-17(15)25-18-12-8-6-10-16(18)20(24)22-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
PXCDCNRDWKZTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)NC(C)C |
Origin of Product |
United States |
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